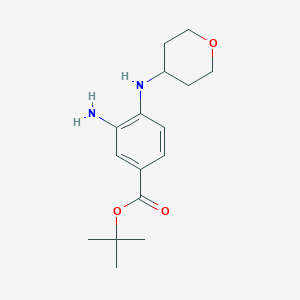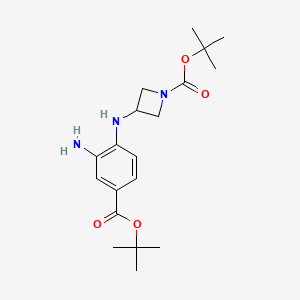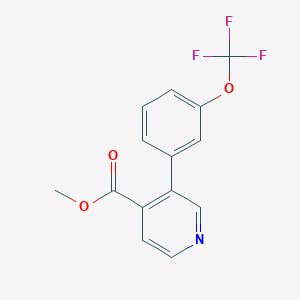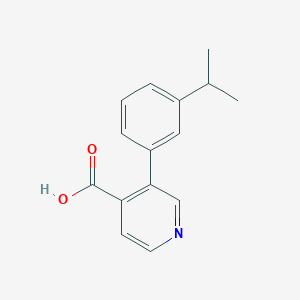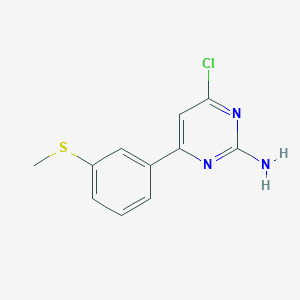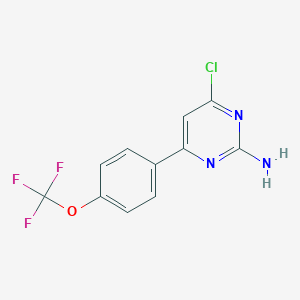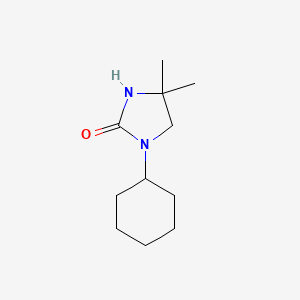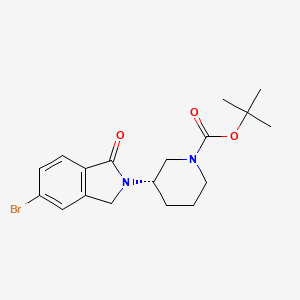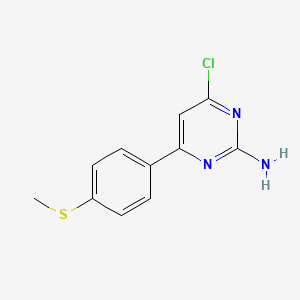
4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine
Übersicht
Beschreibung
4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine: is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a chloro group at position 4, a methylthio group at position 6, and an amine group at position 2, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4-(methylthio)aniline.
Coupling Reaction: The key step involves a coupling reaction between 4-chloropyrimidine and 4-(methylthio)aniline.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as cesium carbonate, a palladium catalyst, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium carbonate, DMF, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential bioactivity. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities .
Medicine: Due to its potential bioactivity, this compound is investigated as a lead compound in drug discovery. It may serve as a scaffold for the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure with an ethoxy group instead of a phenyl group.
6-Chloro-2-(methylthio)pyrimidin-4-amine: Similar structure with an amine group at position 4 instead of a phenyl group.
Uniqueness: 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine is unique due to the presence of both a chloro and a methylthio group on the pyrimidine ring, along with a phenyl group at position 6. This combination of functional groups provides a distinct chemical profile, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-chloro-6-(4-methylsulfanylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKSKKUCHXZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
